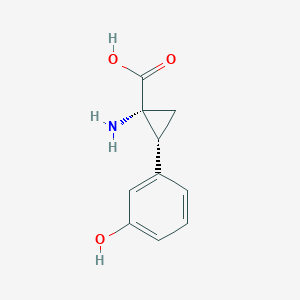
2,3-Methano-3-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Methano-3-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Properties
2,3-Methano-3-tyrosine is a derivative of the amino acid tyrosine, characterized by a methylene bridge that alters its reactivity and interaction with biological systems. The structural modification enhances its stability and may influence its ability to participate in various biochemical pathways.
Cancer Research
Recent studies have indicated that this compound may serve as a potential therapeutic agent in cancer treatment. Its unique structure allows it to interact with specific enzymes involved in tumor growth and proliferation. For instance, it has been evaluated for its ability to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways.
A study demonstrated that modified tyrosines can effectively inhibit the activity of certain kinases associated with cancer progression, suggesting that this compound could be developed into a targeted therapy for specific cancer types .
Neurodegenerative Diseases
The compound's influence on neurotransmitter synthesis makes it a candidate for investigating neurodegenerative diseases such as Parkinson's and Alzheimer's. By modulating the levels of neurotransmitters like dopamine, this compound may help in alleviating symptoms associated with these conditions.
Research has shown that modifications to the tyrosine structure can affect its transport across the blood-brain barrier and its metabolism within neuronal cells . This opens avenues for developing new treatments aimed at enhancing cognitive function or neuroprotection.
Case Study 1: Inhibition of Tyrosine Kinases
In a controlled laboratory setting, researchers synthesized this compound and tested its effects on various tyrosine kinases involved in cancer signaling pathways. The results indicated that the compound inhibited kinase activity significantly more than unmodified tyrosine. The findings suggest that this compound could be further explored as a lead compound for new anticancer drugs .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound on dopaminergic neurons exposed to oxidative stress. The results showed that treatment with this compound reduced neuronal death and preserved dopamine levels compared to control groups. These findings support the potential use of this compound in therapeutic strategies for neurodegenerative diseases .
Propiedades
Número CAS |
139561-05-0 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10-/m1/s1 |
Clave InChI |
QJIGJBFNKLGGML-PSASIEDQSA-N |
SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES isomérico |
C1[C@@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES canónico |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Key on ui other cas no. |
139561-05-0 |
Sinónimos |
2,3-methano-3-tyrosine 2,3-methano-3-tyrosine, (1R-cis)-isomer 2,3-methano-3-tyrosine, (1S-cis)-isomer 2,3-methano-3-tyrosine, (1S-trans)-isomer 2,3-methano-m-tyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















